
1-(3-Phenylacryloyl)naphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylacryloyl)naphthalen-2-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound consists of a naphthalene ring system substituted with a phenylacryloyl group and an acetate group. Its molecular formula is C21H16O3, and it has a molecular weight of approximately 316.36 g/mol .
Méthodes De Préparation
The synthesis of 1-(3-Phenylacryloyl)naphthalen-2-yl acetate typically involves the reaction of naphthalene derivatives with phenylacryloyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Phenylacryloyl)naphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Phenylacryloyl)naphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Phenylacryloyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The phenylacryloyl group can participate in conjugation with biological molecules, affecting their function. The acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparaison Avec Des Composés Similaires
1-(3-Phenylacryloyl)naphthalen-2-yl acetate can be compared with similar compounds such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a methoxy group instead of an acetate group, which may alter its reactivity and biological activity.
3-Amino-2,3-dihydro-1H-benzo[f]chromenes: These compounds have a different core structure but share similar functional groups, leading to comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
76339-58-7 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
[1-(3-phenylprop-2-enoyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H16O3/c1-15(22)24-20-14-12-17-9-5-6-10-18(17)21(20)19(23)13-11-16-7-3-2-4-8-16/h2-14H,1H3 |
Clé InChI |
LTURKRUSMZHYPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



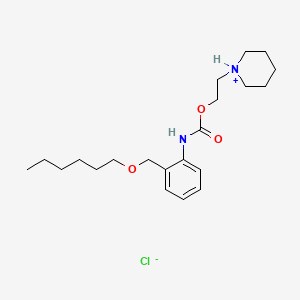
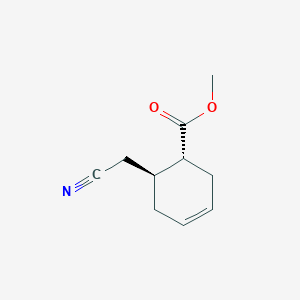


![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
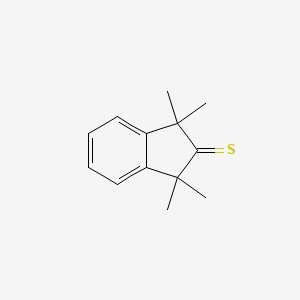
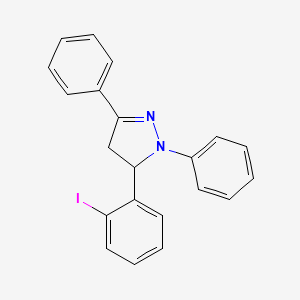
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
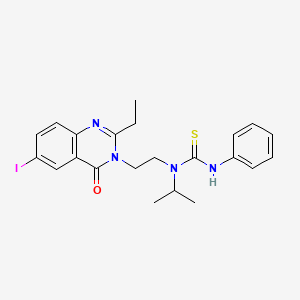
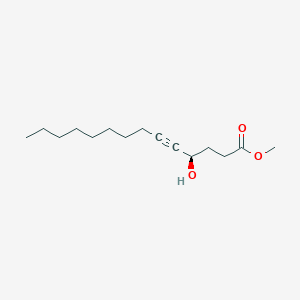
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
